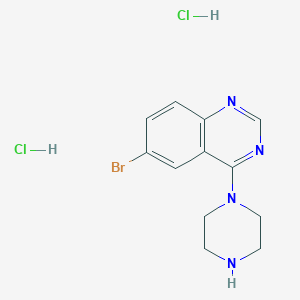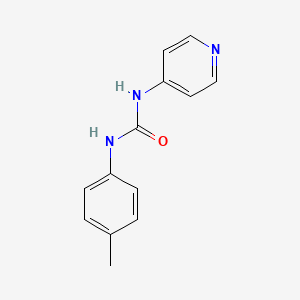![molecular formula C10H7F3N2S B6616291 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS No. 1314250-40-2](/img/structure/B6616291.png)
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline, also known as 4-TFMA, is an aniline derivative with a trifluoromethyl group attached to the nitrogen atom. It is a versatile small molecule with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. 4-TFMA is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. In addition, 4-TFMA has been used in the synthesis of polymers, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, anti-cancer drugs, and other pharmaceuticals. In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been used in the synthesis of polymers, dyes, and other materials. It has also been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Wirkmechanismus
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has a number of important biochemical and physiological effects. It is known to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline has been shown to inhibit the activity of various other enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1). 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline also acts as an inhibitor of histamine release and has anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is an important intermediate in the synthesis of various drugs and pharmaceuticals, making it a useful compound for lab experiments. Its trifluoromethyl group makes it highly soluble in organic solvents, making it easier to work with. In addition, its small size makes it ideal for use in small-scale syntheses. However, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is also highly reactive and can be easily oxidized or hydrolyzed, making it difficult to store and handle.
Zukünftige Richtungen
The potential applications of 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline are vast and varied. In the future, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline could be used in the synthesis of more complex molecules, such as peptides, proteins, and other pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and other materials. In addition, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline could be used in the study of enzyme-catalyzed reactions and its effects on various biological processes. Finally, 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials.
Synthesemethoden
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline can be synthesized through a variety of methods, such as the Mitsunobu reaction, the Biginelli reaction, and the Grignard reaction. The most common method is the Mitsunobu reaction, which involves the reaction of an aniline derivative with an aldehyde or ketone in the presence of a base, such as pyridine or triethylamine. The reaction produces a trifluoromethylated aniline, which can then be further reacted to form 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline.
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAUPFXSGOJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














